TRPA1 Antagonist Potency: Sub-micromolar Activity Versus Generic Aryl Isothiocyanate Agonism
N-(4-isothiocyanatophenyl)acetamide functions as a moderately potent antagonist of the rat TRPA1 ion channel (IC50 = 5.5 µM), whereas many simple aryl isothiocyanates, including allyl isothiocyanate (AITC) and unsubstituted phenyl isothiocyanate, act primarily as agonists that activate TRPA1-mediated calcium influx [1]. This functional switch from agonism to antagonism, conferred by the specific acetamidophenyl substitution pattern, is critical for applications seeking to block rather than stimulate TRPA1-dependent nociceptive and inflammatory signaling [2].
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 5.5 µM (5,500 nM) |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): Agonist (EC50 ~1-10 µM); Phenyl isothiocyanate: Agonist |
| Quantified Difference | Functional switch from agonism to antagonism; quantitative IC50 = 5.5 µM |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC-induced Ca2+ elevation (spectrofluorimetric) |
Why This Matters
Enables selective TRPA1 antagonist tool compound development, whereas generic aryl isothiocyanates activate the same target, confounding pain and inflammation studies.
- [1] BindingDB. BDBM50410498 (CHEMBL195624): N-(4-isothiocyanatophenyl)acetamide TRPA1 antagonist IC50. View Source
- [2] TargetMine. Antagonist activity at rat TRPA1 receptor (Assay CHEMBL636453). View Source
